molecular formula C15H14O5 B14291192 1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- CAS No. 126380-10-7

1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)-

Cat. No.: B14291192
CAS No.: 126380-10-7
M. Wt: 274.27 g/mol
InChI Key: INIJLHIRVSDRAZ-UHFFFAOYSA-N
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Description

1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- is an organic compound with the molecular formula C15H14O5 It is a derivative of propanone, featuring a phenyl group and a tetrahydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a phenyl compound with a suitable acylating agent under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and tetrahydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanone, 3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)- is unique due to the presence of the tetrahydroxyphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

126380-10-7

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

3-phenyl-1-(2,3,4,6-tetrahydroxyphenyl)propan-1-one

InChI

InChI=1S/C15H14O5/c16-10(7-6-9-4-2-1-3-5-9)13-11(17)8-12(18)14(19)15(13)20/h1-5,8,17-20H,6-7H2

InChI Key

INIJLHIRVSDRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C(=C(C=C2O)O)O)O

Origin of Product

United States

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